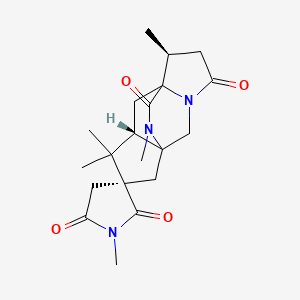

16-Keto Aspergillimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H27N3O4 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone |

InChI |

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19?,20?/m0/s1 |

InChI Key |

YAYKUKWEFJDSJG-ZXHXGBMYSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)N2C13C[C@H]4C([C@@]5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |

Canonical SMILES |

CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of 16-Keto Aspergillimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of 16-Keto Aspergillimide (B10814126), a novel anthelmintic metabolite. The document details the producing microorganism, fermentation process, extraction, and purification protocols, based on the foundational research in the field. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams. This guide is intended to serve as a practical resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

16-Keto Aspergillimide is a member of the aspergillimide class of compounds, which are structurally related to the paraherquamides. It was first discovered as a novel anthelmintic agent isolated from a strain of the fungus Aspergillus.[1] This guide outlines the key procedures for the discovery and isolation of this promising bioactive molecule.

Discovery of this compound

The discovery of this compound was the result of a screening program aimed at identifying novel anthelmintic compounds from fungal metabolites.

Producing Microorganism

This compound is produced by the fungal strain Aspergillus strain IMI 337664 .[1] This strain was identified as a producer of a novel class of anthelmintics, the aspergillimides.

Fermentation

The production of this compound is achieved through fermentation of Aspergillus strain IMI 337664. The following table summarizes the key parameters of the fermentation process as described in the initial discovery.

| Parameter | Description |

| Microorganism | Aspergillus strain IMI 337664 |

| Fermentation Type | Submerged fermentation |

| Culture Medium | Specific details on the culture medium composition are outlined in the primary literature.[1] |

| Incubation Time | The fermentation is carried out for a specific duration to allow for optimal production of the metabolite. |

| Temperature | The fermentation is maintained at a constant, controlled temperature. |

| Agitation & Aeration | Appropriate agitation and aeration rates are crucial for mycelial growth and metabolite production. |

Note: The detailed fermentation protocol is described in the publication by Banks et al., 1997.[1]

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process combining extraction and chromatographic techniques.

Experimental Protocols

3.1.1. Extraction

-

Harvesting: The fermentation broth is harvested after the optimal incubation period.

-

Mycelial Separation: The mycelia are separated from the culture broth by filtration or centrifugation.

-

Solvent Extraction: The culture filtrate and/or the mycelial cake are extracted with a suitable organic solvent (e.g., ethyl acetate, methanol) to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation: The crude extract is typically first fractionated using column chromatography over a solid phase like silica (B1680970) gel or a polymeric resin (e.g., Diaion HP-20). A stepwise gradient of solvents with increasing polarity is used for elution.

-

Further Purification: Fractions containing this compound, as identified by a bioassay or analytical technique (e.g., TLC, HPLC), are pooled and subjected to further rounds of chromatography. This may include:

-

Sephadex LH-20 Chromatography: For size-exclusion separation.

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to yield the pure compound.

-

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Structure Elucidation and Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound. The detailed spectral data and assignments are available in the primary literature.[1]

| Technique | Observation |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. |

| ¹H Nuclear Magnetic Resonance (NMR) | Reveals the proton environment in the molecule, including the number of protons, their chemical shifts, and coupling patterns. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information on the carbon skeleton of the molecule, including the number and types of carbon atoms. |

| 2D NMR (COSY, HMQC, HMBC) | These experiments are used to establish the connectivity between protons and carbons, aiding in the complete structural assignment. |

Note: Detailed NMR and MS data for this compound are reported in the foundational discovery paper.[1]

The following diagram illustrates the logical relationship in the structure elucidation process.

Conclusion

This technical guide has provided a detailed overview of the discovery and isolation of this compound, a significant anthelmintic compound from a fungal source. The methodologies outlined, from fermentation to purification and structural elucidation, are based on the pioneering work in this area. This document serves as a valuable resource for researchers seeking to work with this class of molecules and highlights the importance of natural products in the ongoing search for new therapeutic agents.

References

16-Keto Aspergillimide producing fungus Aspergillus strain IMI 337664

An In-depth Examination of the Fungal Metabolite from Aspergillus strain IMI 337664

This technical guide provides a comprehensive overview of 16-Keto Aspergillimide (B10814126), a novel anthelmintic agent isolated from the fungus Aspergillus strain IMI 337664. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's biosynthesis, chemical properties, biological activity, and the experimental protocols for its production and evaluation.

Introduction

16-Keto Aspergillimide, also known by its designation SB202327, is a fungal secondary metabolite belonging to the aspergillimide class of compounds. It was first isolated from Aspergillus strain IMI 337664, a fungus that also produces other related anthelmintic compounds, including aspergillimide and several paraherquamides. Structurally, the aspergillimides are related to the paraherquamide (B22789) family of compounds but are distinguished by the absence of a dioxygenated seven-membered ring and its fused phenyl ring, which is replaced by a C8-keto group.

Physicochemical Properties

This compound is a white solid with a melting point exceeding 300°C. Its molecular formula is C20H27N3O4, corresponding to a molecular weight of 373.46 g/mol . The compound is reported to be soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H27N3O4 | [1] |

| Molecular Weight | 373.46 | [1] |

| Appearance | White solid | [1] |

| Melting Point | >300°C | [1] |

| Solubility | Soluble in ethanol, methanol, DMSO | [1] |

| CAS Number | 199784-50-4 | [1] |

Biosynthesis

While the specific biosynthetic pathway for this compound has not been fully elucidated, its structural similarity to the paraherquamides suggests a related biosynthetic route. The biosynthesis of paraherquamides involves a complex series of enzymatic reactions, including the action of non-ribosomal peptide synthetases (NRPSs), prenyltransferases, and flavin-dependent monooxygenases.

A putative biosynthetic pathway for aspergillimides likely begins with the condensation of L-tryptophan and another amino acid precursor by an NRPS. This is followed by a series of modifications, including prenylation and oxidative cyclizations, catalyzed by various enzymes to form the core structure. The formation of the characteristic C8-keto group in aspergillimides likely results from the cleavage of the indole (B1671886) ring of a paraherquamide-like precursor.

References

Unveiling 16-Keto Aspergillimide: A Technical Guide to Its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto Aspergillimide, a notable secondary metabolite, has garnered interest within the scientific community for its potential biological activities. This in-depth technical guide serves as a comprehensive resource on the natural origins of this compound, providing detailed information on its producing organisms, methodologies for its isolation and characterization, and insights into its biosynthetic pathways. The presented data is curated for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Occurrences of this compound

This compound, also identified by the code SB202327, is a natural product primarily isolated from fungal species of the genus Aspergillus. Extensive literature review reveals its production by specific strains, offering a focused starting point for its procurement and study.

The primary documented sources of this compound are:

-

Aspergillus strain IMI 337664 : This strain stands out as the original source from which this compound was first isolated and characterized.

-

Aspergillus japonicus Fg-551 : Subsequent studies have also identified this species as a producer of this compound.

-

Aspergillus aculeatus : An endophytic fungus associated with the plant Carica papaya has also been reported to produce this compound.

Quantitative Data

Currently, publicly available literature does not provide extensive quantitative data on the production yields of this compound from these fungal sources. The seminal work by Banks et al. (1997) focuses on the isolation and structure elucidation, with yield information being qualitative. Further research is required to optimize fermentation conditions and quantify the production of this metabolite.

Experimental Protocols

The following sections detail the generalized experimental procedures for the fermentation, isolation, and structure elucidation of this compound, based on established methodologies for fungal secondary metabolites and information derived from the primary literature.

Fungal Fermentation

Aseptic techniques are paramount for the successful cultivation of the producing Aspergillus strains and for preventing contamination.

1. Culture Initiation and Maintenance:

-

The producing Aspergillus strain (e.g., IMI 337664) is maintained on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA) or Czapek-Dox Agar.

-

Cultures are incubated at a controlled temperature, typically between 25-28°C, until sufficient sporulation is observed.

2. Seed Culture Preparation:

-

Spores from a mature agar plate culture are harvested in a sterile aqueous solution containing a wetting agent (e.g., 0.05% Tween 80).

-

The spore suspension is then used to inoculate a liquid seed medium in a shake flask. The composition of the seed medium is optimized for rapid vegetative growth.

3. Production Fermentation:

-

The seed culture is transferred to a larger production medium. The composition of this medium is critical for inducing the biosynthesis of secondary metabolites. A variety of complex media containing sources of carbon (e.g., glucose, sucrose), nitrogen (e.g., peptone, yeast extract), and essential minerals are typically employed.

-

Fermentation is carried out in shake flasks or a bioreactor under controlled conditions of temperature, agitation, and aeration for a specific duration, which can range from several days to weeks.

Isolation and Purification

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

1. Extraction:

-

The fermentation broth is separated from the fungal mycelium by filtration or centrifugation.

-

The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to partition the desired metabolite into the organic phase.

-

The mycelial cake can also be extracted separately with a suitable solvent (e.g., acetone (B3395972) or methanol) as some secondary metabolites may be retained within the fungal cells.

2. Chromatographic Purification:

-

The crude extract is concentrated under reduced pressure.

-

The resulting residue is subjected to a series of chromatographic techniques to purify this compound. These techniques may include:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): A highly effective method for final purification, often employing a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

-

Structure Elucidation

The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups (e.g., carbonyls, amides).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores within the molecule.

The molecular formula for this compound has been established as C₂₀H₂₇N₃O₄.

Biosynthesis of Aspergillimides

While the specific biosynthetic gene cluster for this compound has not been definitively characterized, its structural similarity to the paraherquamides suggests a related biosynthetic pathway. The paraherquamides are complex indole (B1671886) alkaloids, and their biosynthesis has been a subject of significant research.

The proposed biosynthetic pathway for paraherquamide (B22789) A, a related compound, involves a series of enzymatic reactions including:

-

Diels-Alder reaction: A key step in the formation of the complex polycyclic core.

-

Prenylation: The addition of isoprenoid units.

-

Oxidative modifications: Catalyzed by various enzymes to introduce hydroxyl and other functional groups.

It is hypothesized that the biosynthesis of aspergillimides branches off from the paraherquamide pathway or utilizes a similar enzymatic machinery. Further genomic and molecular biology studies are needed to identify and characterize the specific genes and enzymes involved in the production of this compound.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved in the study of this compound, the following diagrams, generated using the DOT language, illustrate key workflows.

Caption: General experimental workflow for the isolation and identification of this compound.

Caption: Hypothesized biosynthetic relationship between paraherquamides and this compound.

Conclusion

This compound is a fascinating fungal metabolite with a defined set of natural producers, primarily within the Aspergillus genus. While the foundational knowledge for its isolation and characterization exists, this technical guide highlights the need for further research in several key areas. Optimization of fermentation for improved yields, detailed quantitative analysis, and the definitive elucidation of its biosynthetic pathway, including the identification of the responsible gene cluster, are all critical next steps. Such advancements will undoubtedly pave the way for a more thorough exploration of the biological activities and potential therapeutic applications of this intriguing natural product.

The Enigmatic Pathway to a Novel Anthelmintic: A Technical Guide to the Biosynthesis of 16-Keto Aspergillimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aspergillimides, a class of fungal secondary metabolites, have garnered significant interest due to their potent anthelmintic properties. Among them, 16-Keto Aspergillimide (B10814126), isolated from Aspergillus strain IMI 337664, presents a unique structural scaffold.[1] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 16-Keto Aspergillimide, drawing heavily on the well-characterized biosynthesis of the structurally and biosynthetically related paraherquamide (B22789) family of natural products. While the complete enzymatic cascade for this compound is yet to be fully elucidated, this guide synthesizes the current knowledge to present a robust hypothetical pathway, offering a valuable resource for researchers in natural product biosynthesis, medicinal chemistry, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to share a common origin with the paraherquamides, diverging in the later, oxidative stages of the pathway. The proposed pathway initiates with the condensation of two amino acid precursors, followed by a series of enzymatic modifications including prenylation, cyclization, and oxidation to yield the final complex architecture.

I. Precursor Synthesis and Initial Condensation

The biosynthesis is proposed to commence with the activation and condensation of L-tryptophan and L-β-methyl-proline by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS). This is a common starting point for many complex indole (B1671886) alkaloids produced by fungi. The β-methyl-proline residue itself is likely derived from the amino acid L-isoleucine, as has been demonstrated in the biosynthesis of the related compound asperparaline A, which also features a spirosuccinimide ring system derived from tryptophan.

II. Core Scaffold Formation: Prenylation and Cyclization

Following the initial dipeptide formation, a series of key enzymatic reactions are hypothesized to construct the core polycyclic structure:

-

Reverse Prenylation: A prenyltransferase catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) unit to the C2 position of the indole ring of the tryptophan moiety. This is a characteristic step in the biosynthesis of many indole alkaloids.

-

Intramolecular Diels-Alder Reaction: A putative Diels-Alderase is proposed to catalyze a [4+2] cycloaddition, forming the characteristic bicyclo[2.2.2]diazaoctane core found in both paraherquamides and aspergillimides.

-

Spiro-oxindole Formation: A flavin-dependent monooxygenase is responsible for the formation of the spiro-oxindole moiety, a key structural feature of this class of compounds. This has been experimentally verified in the paraherquamide pathway.

III. Divergence from Paraherquamide Biosynthesis: The Path to Aspergillimide

The key structural differences between aspergillimides and paraherquamides—the absence of the dioxygenated 7-membered ring and fused phenyl ring, and the presence of a C8-keto group—suggest a significant oxidative cleavage event in the later stages of the aspergillimide pathway. While the specific enzymes have not yet been identified, it is hypothesized that one or more tailoring enzymes, likely belonging to the cytochrome P450 monooxygenase or dioxygenase families, catalyze this transformation.

The final step to yield this compound would involve the oxidation of a hydroxyl group at the C16 position to a ketone, a reaction likely catalyzed by a dehydrogenase.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data (e.g., enzyme kinetics, yields) for the biosynthesis of this compound in the public domain. The data presented below is based on general observations from related fungal secondary metabolite biosynthesis studies and should be considered illustrative.

| Parameter | Value/Range | Remarks |

| Precursor Concentration (L-tryptophan) | 1-10 mM | Typical intracellular concentrations in fungi. |

| Precursor Concentration (L-isoleucine) | 1-15 mM | Typical intracellular concentrations in fungi. |

| Optimal Temperature for Production | 25-30 °C | Common for many Aspergillus species. |

| Optimal pH for Production | 5.5-6.5 | Common for many fungal fermentations. |

| Typical Yield from Culture | Low (mg/L scale) | Secondary metabolites are often produced in small quantities. |

Key Experimental Protocols

The elucidation of the proposed biosynthetic pathway relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments that would be essential for validating and further characterizing the biosynthesis of this compound.

Protocol 1: Identification and Inactivation of the Biosynthetic Gene Cluster

-

Genome Sequencing: Sequence the genome of Aspergillus strain IMI 337664 using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

-

Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH and SMURF to identify putative secondary metabolite biosynthetic gene clusters (BGCs). Search for BGCs containing genes homologous to those in the known paraherquamide cluster, specifically looking for an NRPS, prenyltransferases, a Diels-Alderase, and monooxygenases.

-

Gene Inactivation: Create targeted gene knockouts of key biosynthetic genes (e.g., the NRPS) within the candidate BGC using CRISPR/Cas9-based genome editing.

-

Metabolite Analysis: Culture the wild-type and mutant strains and analyze their metabolite profiles using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The loss of this compound production in the mutant strain would confirm the involvement of the targeted gene and its cluster.

Protocol 2: Heterologous Expression of the Biosynthetic Pathway

-

Gene Cluster Cloning: Clone the entire putative aspergillimide BGC into a suitable expression vector. Techniques such as Gibson assembly or TAR cloning can be used to assemble large DNA fragments.

-

Host Strain Selection: Choose a well-characterized fungal heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, that is known for its ability to express complex secondary metabolite pathways and has a low background of endogenous metabolites.

-

Transformation and Expression: Introduce the expression vector into the host strain and cultivate it under conditions that induce the expression of the cloned genes.

-

Metabolite Identification: Analyze the culture extracts of the transformed host for the production of this compound and any potential biosynthetic intermediates using HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: In Vitro Characterization of Biosynthetic Enzymes

-

Gene Cloning and Expression: Clone the coding sequences of individual biosynthetic enzymes (e.g., the putative oxidative cleavage enzyme) into an E. coli expression vector.

-

Protein Expression and Purification: Express the recombinant proteins in E. coli and purify them to homogeneity using affinity and size-exclusion chromatography.

-

Enzymatic Assays: Incubate the purified enzyme with its predicted substrate (a late-stage paraherquamide-like intermediate) and necessary cofactors (e.g., NADPH, FAD, O2).

-

Product Analysis: Analyze the reaction mixture by HPLC-MS to detect the formation of the expected product, confirming the enzyme's function in the pathway.

Visualizing the Pathway and Workflows

To facilitate a deeper understanding, the proposed biosynthetic pathway and experimental workflows are depicted in the following diagrams generated using the DOT language.

Caption: Proposed biosynthesis of this compound.

Caption: Workflow for biosynthetic gene cluster identification.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of fungi. While the proposed pathway provides a solid framework, further research is imperative to fully unravel the enzymatic machinery responsible for its construction. The identification and characterization of the complete biosynthetic gene cluster from Aspergillus strain IMI 337664 will be a critical next step. This will not only confirm the proposed pathway but also provide access to the enzymes involved, particularly the novel oxidative cleavage enzyme(s) that define the aspergillimide scaffold.

Understanding this pathway in detail opens up exciting possibilities for synthetic biology and metabolic engineering. The enzymes from this pathway could be harnessed as biocatalysts for the development of novel anthelmintic agents with improved efficacy and pharmacological properties. Furthermore, the elucidation of this pathway will contribute to our fundamental understanding of how fungi produce such a diverse array of complex and bioactive molecules. This knowledge is crucial for the continued discovery and development of new therapeutics from natural sources.

References

16-Keto Aspergillimide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Keto Aspergillimide, also known as SB202327, is a novel anthelmintic compound first isolated from the fungus Aspergillus strain IMI 337664.[1][2][3][4][5] Structurally related to the paraherquamides, this natural product has demonstrated notable in vitro activity against parasitic nematodes.[2][4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and hypothesized mechanism of action of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside visualizations of its proposed signaling pathway and experimental workflow.

Chemical Structure and Physicochemical Properties

This compound is a complex indole (B1671886) alkaloid.[5] Its core structure is characterized by a spiro-succinimide moiety, a feature it shares with the broader class of aspergillimides.[5] The aspergillimides are distinguished from the related paraherquamides by the absence of a dioxygenated 7-membered ring and its fused phenyl ring, which is replaced by a C8-keto group.[5]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3'S,5a'R,8'S,11a'S)-3',5,5',5a',6',7',8',11a'-Octahydro-8'-hydroxy-2,2',8',10'-tetramethyl-spiro[cyclopentane-1,9'-[1H]pyrrolo[2,1-e]pteridine]-1',3,4'-trione | (Structure-based nomenclature) |

| Synonyms | SB202327 | [4][5] |

| CAS Number | 199784-50-4 | [2][6] |

| Molecular Formula | C20H27N3O4 | [2][6] |

| Molecular Weight | 373.45 g/mol | [2][4] |

| Appearance | White solid | [6] |

| Melting Point | >300 °C | [6] |

| Solubility | Soluble in DMSO, ethanol, and methanol. | [6] |

| Spectroscopic Data | Note: Detailed ¹H and ¹³C NMR, and mass spectrometry data are reported in Banks et al., 1997. Due to the inaccessibility of the full-text article, a detailed summary is not available. | [5] |

Biological Activity and Mechanism of Action

Anthelmintic Activity

This compound has demonstrated significant in vitro anthelmintic properties. Bioassay-guided extraction has shown its activity against the third-stage larvae (L3) of Haemonchus contortus.[2][4] Furthermore, it has exhibited oral activity against adult Trichostrongylus colubriformis infections in gerbils in vitro.[2][4][6] However, in vivo studies have not shown the same level of effectiveness.[2][4][6]

Hypothesized Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

While the precise mechanism of action for this compound has not been explicitly elucidated, its structural similarity to paraherquamide (B22789) A suggests a shared mode of action.[1][7][8] Paraherquamides are known to be potent antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][7][8][9]

In nematodes, nAChRs are critical components of the neuromuscular system, responsible for mediating muscle contraction. Acetylcholine (ACh), a neurotransmitter, binds to these receptors, causing an influx of cations and depolarization of the muscle cell membrane, which leads to muscle contraction.

It is hypothesized that this compound, like paraherquamides, acts as a competitive antagonist at these nAChRs. By binding to the receptor, it prevents acetylcholine from binding, thereby inhibiting muscle cell depolarization and leading to flaccid paralysis of the worm. This paralysis ultimately results in the expulsion of the parasite from the host. Specifically, paraherquamide A has been shown to be a selective antagonist for the L-type (levamisole-sensitive) nAChRs in nematodes.[1][8]

Hypothesized mechanism of action for this compound.

Experimental Protocols

Disclaimer: The following protocols are based on the available abstracts and general methodologies in the field. The detailed experimental procedures are described in Banks et al., 1997, the full text of which was not accessible for this review.

Isolation and Purification of this compound

-

Fermentation: The Aspergillus strain IMI 337664 is cultured in a suitable fermentation medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The crude extract containing the aspergillimides is obtained by solvent extraction of the mycelium and/or the supernatant, typically using a solvent like ethyl acetate.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

-

Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the active fractions is achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.

-

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), are used to elucidate the detailed chemical structure and stereochemistry.

-

References

- 1. researchgate.net [researchgate.net]

- 2. NB-64-25976-1mg | this compound [199784-50-4] Clinisciences [clinisciences.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biolinks.co.jp [biolinks.co.jp]

- 7. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determinants of Subtype-Selectivity of the Anthelmintic Paraherquamide A on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to 16-Keto Aspergillimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 16-Keto Aspergillimide, a novel anthelmintic agent. The information is curated for professionals in research and drug development, presenting data in a structured format to facilitate analysis and further investigation.

Core Spectroscopic Data

This compound, also known as SB202327, is a metabolite isolated from Aspergillus strain IMI 337664.[1] Its structure was elucidated through extensive spectroscopic analysis. The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. While the primary literature provides the full assignment, the following tables summarize the key shifts for characteristic functional groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data unavailable in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| Data unavailable in search results |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data confirms the molecular formula and provides the exact mass of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| Data unavailable in search results |

Experimental Protocols

The isolation and characterization of this compound involve a series of detailed experimental procedures. The following sections outline the methodologies as described in the primary literature.

Fermentation and Isolation

The production of this compound is achieved through the fermentation of the Aspergillus strain IMI 337664. The general workflow for fermentation and isolation is as follows:

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques. The logical flow of this process is outlined below:

Biological Activity and Signaling Pathways

This compound has been identified as a novel anthelmintic agent.[1] While the specific signaling pathway for this compound is not yet fully elucidated, the general mechanisms of action for anthelmintics often involve targeting the neuromuscular system of the parasite, leading to paralysis and expulsion from the host.

Potential targets for anthelmintic compounds include:

-

Ion Channels: (e.g., glutamate-gated chloride channels, GABA-gated chloride channels)

-

Neurotransmitter Receptors: (e.g., nicotinic acetylcholine (B1216132) receptors)

-

Enzymes: (e.g., cholinesterase)

The diagram below illustrates a generalized signaling pathway targeted by many anthelmintic drugs.

Further research is required to pinpoint the precise molecular target and signaling cascade affected by this compound. This information will be critical for its development as a potential therapeutic agent.

References

Unveiling the Anthelmintic Potential of 16-Keto Aspergillimide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activity of 16-Keto Aspergillimide (B10814126), a novel anthelmintic compound isolated from Aspergillus species. This document synthesizes the available scientific literature to provide a comprehensive resource on its core biological functions, experimental validation, and putative mechanisms of action.

Core Biological Activity: Anthelmintic Properties

16-Keto Aspergillimide, also known by its developmental code SB202327, is a member of the aspergillimide class of natural products.[1] These compounds were first identified in a screen for novel anthelmintic agents from fungal metabolites. The primary and most well-documented biological activity of this compound is its potent activity against parasitic nematodes.

The aspergillimides are structurally related to the paraherquamides, a class of compounds known for their anthelmintic efficacy.[2][3] This structural similarity strongly suggests a related mechanism of action, targeting the neuromuscular system of nematodes.

Quantitative Data

While the seminal study by Banks et al. (1997) established the anthelmintic activity of this compound, the full quantitative details from this primary research are not publicly available.[1] The table below is structured to present the type of quantitative data that would have been generated in such a study to characterize the compound's efficacy.

| Compound | Assay Type | Test Organism | Efficacy Metric | Value | Reference |

| This compound (SB202327) | In vitro Larval Motility Assay | Trichostrongylus colubriformis | IC50 | Data not available | Banks et al., 1997 |

| This compound (SB202327) | In vivo Rat Model | Trichostrongylus colubriformis | ED95 | Data not available | Banks et al., 1997 |

| Aspergillimide (VM55598) | In vitro Larval Motility Assay | Trichostrongylus colubriformis | IC50 | Data not available | Banks et al., 1997 |

| Aspergillimide (VM55598) | In vivo Rat Model | Trichostrongylus colubriformis | ED95 | Data not available | Banks et al., 1997 |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are contained within the primary publication, which is not publicly accessible. However, based on standard methodologies for anthelmintic drug discovery from that period and for the target organism, the following represents a likely reconstruction of the key experimental procedures.

In Vitro Anthelmintic Assay: Larval Motility Inhibition

This assay would have been used to determine the direct effect of this compound on the viability of the parasitic nematode Trichostrongylus colubriformis.

-

Organism Preparation: Infective third-stage larvae (L3) of Trichostrongylus colubriformis are harvested from fecal cultures and washed.

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A dilution series is then prepared in a relevant buffer or culture medium.

-

Assay Procedure: A defined number of L3 larvae are incubated in the presence of varying concentrations of this compound in a multi-well plate format. Control wells contain larvae with solvent only.

-

Incubation: The plates are incubated at a physiologically relevant temperature (e.g., 37°C) for a specified period (e.g., 24-72 hours).

-

Assessment of Motility: Larval motility is assessed microscopically. Larvae are scored as motile or non-motile. Non-motile larvae are gently prodded to confirm lack of movement.

-

Data Analysis: The percentage of larval motility inhibition is calculated for each concentration of the compound. The IC50 value, the concentration at which 50% of the larvae are non-motile, is determined by non-linear regression analysis.

In Vivo Anthelmintic Assay: Rat Model of Trichostrongylus colubriformis Infection

This assay would have been performed to evaluate the efficacy of this compound in a living host. A common model for this purpose is the immunosuppressed rat.[4]

-

Animal Model: Laboratory rats are immunosuppressed to ensure the establishment and maintenance of a patent nematode infection. This is often achieved by including a corticosteroid, such as hydrocortisone (B1673445) acetate, in their diet.

-

Infection: Immunosuppressed rats are orally infected with a standardized dose of infective L3 larvae of Trichostrongylus colubriformis.

-

Treatment: At a specific time post-infection (e.g., day 14), when the adult worms have established in the small intestine, the rats are treated with this compound. The compound would likely be administered orally or subcutaneously at various doses. A control group receives the vehicle only.

-

Necropsy and Worm Burden Assessment: Several days after treatment, the rats are euthanized. The small intestine is removed, and the number of adult worms is counted.

-

Data Analysis: The efficacy of the treatment is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group. The ED95 (Effective Dose 95%), the dose that causes a 95% reduction in worm burden, is then determined.

Signaling Pathway and Mechanism of Action

The aspergillimides, including this compound, are structurally analogous to the paraherquamides. The mechanism of action for the paraherquamide (B22789) class of anthelmintics has been identified as the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[2][5][6] This antagonism leads to the flaccid paralysis and subsequent expulsion of the worms from the host. It is highly probable that this compound shares this mechanism of action.

The proposed signaling pathway is as follows:

Caption: Proposed mechanism of action for this compound at the neuromuscular junction of nematodes.

Experimental Workflow

The discovery and initial characterization of a novel natural product anthelmintic like this compound would typically follow a structured workflow.

Caption: A generalized workflow for the discovery and characterization of this compound.

References

- 1. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marcfortine and paraherquamide class of anthelmintics: discovery of PNU-141962 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new anthelmintic assay using rats infected with Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Mechanism of Action of Secondary Metabolites from Aspergillus Species

A Note to the Reader: Information regarding the specific mechanism of action for 16-Keto Aspergillimide is exceptionally limited in publicly available scientific literature. This guide will first summarize the known data for this compound before expanding to a broader overview of the cytotoxic mechanisms of other, more extensively studied, secondary metabolites produced by the fungal genus Aspergillus. This broader context is intended to provide researchers, scientists, and drug development professionals with a relevant framework for understanding the therapeutic potential of this class of natural products.

This compound (SB202327)

This compound, also known by its designation SB202327, is a secondary metabolite that has been isolated from Aspergillus strain IMI 337664. It belongs to a class of compounds known as the aspergillimides.

Biological Activity

The primary biological activity reported for this compound is as an anthelmintic agent. A study has described its oral activity against adult Trichostrongylus colubriformis infections in gerbils. However, it is important to note that while bioassay-guided extraction showed evidence of in vitro activity against Haemonchus contortus L3 larvae, the same study did not observe efficacy in vivo.

Currently, there is no available data in the scientific literature detailing the specific molecular mechanism of action, signaling pathways affected, or cellular targets of this compound.

Cytotoxic Mechanisms of Other Aspergillus Secondary Metabolites

The genus Aspergillus is a rich source of diverse secondary metabolites, many of which have demonstrated significant cytotoxic and anticancer properties.[1][2][3] These compounds belong to various chemical classes, including polyketides, alkaloids, and terpenoids.[1] A common mechanism through which many of these metabolites exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[4][5]

Induction of Apoptosis

Several secondary metabolites from Aspergillus species have been shown to induce apoptosis in cancer cell lines.[4][6] This process is often mediated through the activation of key signaling pathways that lead to cell cycle arrest and eventual cell death. For instance, some metabolites can induce the upregulation of pro-apoptotic genes like Bax and p53, while downregulating anti-apoptotic genes such as Bcl-2.[4][5]

One of the well-studied mechanisms involves the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger the intrinsic apoptotic pathway.[4] This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executive enzymes of apoptosis. For example, the metabolite gliotoxin, produced by A. fumigatus, can activate the pro-apoptotic protein Bak, leading to apoptosis.[4][7]

Additionally, some Aspergillus metabolites can induce cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, preventing cancer cell proliferation.[4][5]

Quantitative Data on Cytotoxic Activity

The following table summarizes the cytotoxic activity of various secondary metabolites isolated from Aspergillus species against different human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

| Compound | Producing Organism | Cancer Cell Line | IC50 Value | Reference |

| Norsolorinic acid | Aspergillus parasiticus, A. nidulans | Human bladder cancer (T-24) | 10.5 µM | [5] |

| Norsolorinic acid | Aspergillus parasiticus, A. nidulans | Human breast cancer (MCF-7) | 12.7 µM | [5] |

| Averufanin | Aspergillus carneus | Human cancer cell lines | Not specified | [6] |

| Terrein | Aspergillus terreus | Breast cancer (MCF-7) | 1.1 nM | |

| Brefeldin A | Not specified | Various cancer cell lines | 6.3 - 110 nM | |

| Asperlin | Aspergillus nidulans | Human cervical carcinoma (HeLa) | Not specified | |

| Griseofulvin | Penicillium griseofulvum (produced by other fungi) | Human cervical cancer (HeLa) | 20 µM |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2.5 × 10^5 cells/mL) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the Aspergillus secondary metabolite extract or purified compound for a specified period, typically 48 or 72 hours.[6][10]

-

MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.[10] The plates are then incubated for another 3-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble purple formazan (B1609692) product.[8]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: The plate is shaken on an orbital shaker to ensure complete dissolution of the formazan.[10] The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Caspase activity assays are used to measure the activation of caspases, which are key mediators of apoptosis.

Protocol (Colorimetric Assay):

-

Cell Lysis: Both treated and untreated cells are harvested and lysed using a specific lysis buffer to release the cellular contents, including caspases.[12][13]

-

Substrate Addition: The cell lysate is incubated with a colorimetric substrate specific for a particular caspase (e.g., DEVD-pNA for caspase-3).[14] If the caspase is active in the lysate, it will cleave the substrate, releasing a chromophore (p-nitroanilide, pNA).[14]

-

Incubation: The reaction mixture is incubated at 37°C for 1-2 hours to allow for substrate cleavage.[12]

-

Absorbance Measurement: The absorbance of the released chromophore is measured using a microplate reader at a wavelength of 400-405 nm.[12][14]

-

Data Analysis: The level of caspase activity is proportional to the absorbance reading and can be quantified using a calibration curve prepared with a known concentration of the chromophore.

Visualizations

Caption: Workflow for determining the cytotoxicity of Aspergillus metabolites.

References

- 1. An Updated Review on the Secondary Metabolites and Biological Activities of Aspergillus ruber and Aspergillus flavus and Exploring the Cytotoxic Potential of Their Isolated Compounds Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Aspergillus Carneus metabolite Averufanin induced cell cycle arrest and apoptotic cell death on cancer cell lines via inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. Cell Proliferation Assay (MTT) [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ulab360.com [ulab360.com]

- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to Aspergillimide Compounds: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillimide (B10814126) compounds represent a novel class of anthelmintics derived from fungal secondary metabolism. First isolated from an Aspergillus species, these spiro-oxindole alkaloids have garnered interest for their potent activity against parasitic nematodes. This technical guide provides a comprehensive review of aspergillimide compounds, detailing their discovery, chemical structure, biological activity, and mechanism of action. The information is intended to serve as a valuable resource for researchers in natural product chemistry, parasitology, and drug development.

Discovery and Chemical Structure

Aspergillimide and its analogue, 16-ketoaspergillimide (B12318084), were first reported in 1997 by Banks and colleagues from the fermentation broth of Aspergillus strain IMI 337664.[1] Structurally, aspergillimides are closely related to the paraherquamide (B22789) class of compounds, which are also known for their anthelmintic properties. The core structure of aspergillimide features a complex, polycyclic system.

Table 1: Chemical Structures of Aspergillimide and Related Compounds

| Compound Name | Molecular Formula | Structure | Key Features |

| Aspergillimide (VM55598) | C₂₈H₃₅N₃O₅ | [Structure Image - To be generated based on detailed structural data] | Spiro-oxindole core, proline and piperazine (B1678402) moieties. |

| 16-ketoaspergillimide (SB202327) | C₂₈H₃₃N₃O₆ | [Structure Image - To be generated based on detailed structural data] | Similar to aspergillimide with an additional keto group at the C-16 position. |

| Paraherquamide A | C₂₈H₃₅N₃O₅ | [Structure Image - To be generated based on detailed structural data] | Structurally similar to aspergillimide, serving as a key reference for biological activity. |

Biological Activity and Quantitative Data

Aspergillimide and 16-ketoaspergillimide exhibit significant anthelmintic activity. While specific IC50 values for aspergillimides from the initial discovery are not publicly available, the closely related paraherquamides have been studied more extensively, providing valuable insights into their potency. Paraherquamide A, for instance, has demonstrated high efficacy against various gastrointestinal nematodes.

Table 2: Anthelmintic Activity of Paraherquamides (as a proxy for Aspergillimides)

| Compound | Nematode Species | Model | Efficacy | Reference |

| Paraherquamide A | Trichostrongylus colubriformis | Gerbil | 98-100% reduction at 1.56 mg/kg | [2] |

| Paraherquamide A | Ivermectin-resistant Haemonchus contortus | Sheep | ≥98% reduction at ≥ 0.5 mg/kg | [2] |

| 2-deoxy-paraherquamide (derquantel) | Gastrointestinal nematodes | Sheep | Marketed in combination with abamectin | [2] |

Experimental Protocols

Isolation and Purification of Aspergillimides

The following is a generalized protocol based on the initial discovery and common practices for isolating fungal metabolites.

Workflow for Aspergillimide Isolation

Caption: A generalized workflow for the isolation and purification of aspergillimide compounds.

-

Fermentation: Aspergillus strain IMI 337664 is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to partition the desired compounds.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel and Sephadex LH-20 column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anthelmintic Assay

The following protocol is a standard method for assessing the anthelmintic activity of compounds against nematodes like Trichostrongylus colubriformis.

-

Nematode Culture: Obtain infective third-stage larvae (L3) of T. colubriformis.

-

Assay Plates: In a 96-well microtiter plate, add the test compounds at various concentrations.

-

Larval Suspension: Add a suspension of L3 larvae to each well.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Motility Assessment: Assess larval motility under a microscope. The percentage of motile larvae is determined for each concentration.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the motility of 50% of the larvae.

Mechanism of Action and Signaling Pathways

Aspergillimides, like their paraherquamide counterparts, are believed to exert their anthelmintic effect by acting as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[2][3][4] These receptors are crucial for neuromuscular transmission in the parasites. By blocking the action of acetylcholine, the natural neurotransmitter, aspergillimides induce a flaccid paralysis in the worms, leading to their expulsion from the host.

Signaling Pathway at the Nematode Neuromuscular Junction

Caption: Antagonistic action of aspergillimide on nematode nicotinic acetylcholine receptors.

Biosynthesis of Aspergillimides

While the specific biosynthetic gene cluster for aspergillimides has not been fully elucidated, their structural similarity to paraherquamides suggests a closely related biosynthetic pathway. The biosynthesis of these complex alkaloids is believed to involve a multi-modular non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes, including prenyltransferases and oxidases.

Proposed Biosynthetic Pathway for Aspergillimides

Caption: A proposed biosynthetic pathway for aspergillimides, based on the paraherquamide pathway.

Conclusion and Future Perspectives

Aspergillimide compounds represent a promising class of natural products with potent anthelmintic activity. Their unique mode of action as nicotinic acetylcholine receptor antagonists makes them valuable candidates for the development of new drugs to combat parasitic nematode infections, particularly in the face of growing resistance to existing anthelmintics. Further research is warranted to fully elucidate their biosynthetic pathway, conduct detailed structure-activity relationship studies, and evaluate their efficacy and safety in preclinical and clinical settings. The information compiled in this guide provides a solid foundation for these future endeavors.

References

Methodological & Application

Application Notes & Protocols: Fermentation of Aspergillus sclerotiorum for the Production of Novel Bioactive Secondary Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Aspergillus is a rich source of structurally diverse and biologically active secondary metabolites, including polyketides, alkaloids, and non-ribosomal peptides.[1][2] These compounds have demonstrated a wide range of therapeutic potentials, such as antimicrobial, antiviral, and anticancer activities. Aspergillus sclerotiorum, in particular, is known for its ability to produce a variety of unique bioactive compounds.[1][3] This document provides a detailed protocol for the fermentation of Aspergillus sclerotiorum to produce a target secondary metabolite, purification of the compound, and a discussion of its potential biological significance. While the specific compound "16-Keto Aspergillimide" is not found in the current scientific literature, this protocol outlines a representative process applicable to the discovery and production of novel secondary metabolites from this fungal species.

Data Presentation: Fermentation Parameters

Successful fermentation of Aspergillus sclerotiorum for the production of secondary metabolites is dependent on the careful control of various physical and chemical parameters. The following tables summarize the key parameters for the cultivation of Aspergillus sclerotiorum and the production of a target secondary metabolite.

Table 1: Culture Media Composition

| Component | Concentration | Role |

| Seed Culture Medium (Potato Dextrose Broth - PDB) | ||

| Potato Infusion | 200 g/L | Nutrient source |

| Dextrose | 20 g/L | Carbon source |

| Production Medium (Modified Czapek-Dox Broth) | ||

| Sucrose | 30 g/L | Carbon source |

| Sodium Nitrate | 3 g/L | Nitrogen source |

| Dipotassium Phosphate | 1 g/L | Buffering agent, Phosphorus source |

| Magnesium Sulfate | 0.5 g/L | Cofactor for enzymes |

| Potassium Chloride | 0.5 g/L | Essential ion |

| Ferrous Sulfate | 0.01 g/L | Trace element |

| Yeast Extract | 5 g/L | Source of vitamins and growth factors |

Table 2: Fermentation Conditions

| Parameter | Seed Culture | Production Culture |

| Organism | Aspergillus sclerotiorum | Aspergillus sclerotiorum |

| Inoculum | Spore suspension (10^6 spores/mL) | 10% (v/v) of seed culture |

| Temperature | 28°C | 25-30°C[4] |

| pH | 5.5 | 6.0 |

| Agitation | 180 rpm | 200 rpm |

| Incubation Time | 48 hours | 7-14 days[3] |

| Aeration | Shaker flask with breathable plug | Shaker flask with breathable plug |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fermentation, extraction, and purification of the target secondary metabolite from Aspergillus sclerotiorum.

1. Strain Maintenance and Inoculum Preparation

-

Strain: Aspergillus sclerotiorum (e.g., ATCC 16892).

-

Maintenance: The fungal strain is maintained on Potato Dextrose Agar (PDA) slants at 4°C. For long-term storage, spore suspensions can be stored in 20% glycerol (B35011) at -80°C.

-

Inoculum Preparation:

-

Aseptically add 5 mL of sterile 0.1% Tween 80 solution to a mature (7-10 days old) PDA slant of A. sclerotiorum.

-

Gently scrape the surface with a sterile loop to dislodge the spores.

-

Transfer the spore suspension to a sterile tube.

-

Adjust the spore concentration to approximately 10^6 spores/mL using a hemocytometer.

-

Use this spore suspension to inoculate the seed culture.

-

2. Fermentation Protocol

-

Seed Culture:

-

Inoculate 100 mL of sterile Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with 1 mL of the prepared spore suspension.

-

Incubate at 28°C on a rotary shaker at 180 rpm for 48 hours.

-

-

Production Culture:

-

Inoculate 1 L of the production medium in a 2 L Erlenmeyer flask with 100 mL (10% v/v) of the seed culture.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 7-14 days.[3]

-

Monitor the fermentation broth periodically for pH, glucose consumption, and secondary metabolite production (using methods like Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

3. Extraction and Purification of the Target Metabolite

-

After the fermentation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or by centrifugation.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate to separate the fractions.

-

Monitor the fractions by TLC and combine those containing the target compound.

-

Further purify the combined fractions using preparative HPLC to obtain the pure secondary metabolite.

Visualizations

Experimental Workflow

Caption: Figure 1. Experimental Workflow for Secondary Metabolite Production.

Hypothetical Biosynthetic Pathway

Many fungal secondary metabolites, particularly those with complex cyclic structures, are synthesized via polyketide pathways.

Caption: Figure 2. Generalized Polyketide Biosynthetic Pathway.

References

Application Notes and Protocols: Extraction and Purification of 16-Keto Aspergillimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto Aspergillimide (B10814126) is a fungal secondary metabolite isolated from Aspergillus strain IMI 337664. It belongs to the aspergillimide class of anthelmintics, which are structurally related to the paraherquamides.[1] This document provides detailed protocols for the fermentation, extraction, and purification of 16-Keto Aspergillimide, based on established methodologies for related fungal indole (B1671886) alkaloids. The compound exhibits in vitro activity against helminth larvae, making it a compound of interest for further investigation in drug development programs.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the design of appropriate extraction and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₇N₃O₄ | |

| Molecular Weight | 373.45 g/mol | |

| CAS Number | 199784-50-4 | [2] |

| Appearance | White solid | [2] |

| Melting Point | >300°C | [2] |

| Solubility | Soluble in DMSO, ethanol, and methanol (B129727). | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |

Experimental Protocols

The following protocols describe a representative methodology for the production, extraction, and purification of this compound from Aspergillus strain IMI 337664.

Protocol 1: Fermentation of Aspergillus strain IMI 337664

This protocol outlines the cultivation of the fungus for the production of this compound.

Materials:

-

Aspergillus strain IMI 337664

-

Potato Dextrose Agar (PDA) plates

-

Liquid fermentation medium (e.g., Potato Dextrose Broth or a specialized secondary metabolite production medium)

-

Sterile baffled flasks

-

Incubator shaker

Procedure:

-

Strain Activation: Inoculate a PDA plate with a cryopreserved stock of Aspergillus strain IMI 337664. Incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

-

Seed Culture Preparation: Aseptically transfer a small section of the sporulating culture into a flask containing 100 mL of liquid fermentation medium. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-4 days to generate a dense mycelial culture.

-

Production Culture: Inoculate a larger volume of the liquid fermentation medium (e.g., 1 L in a 2.8 L baffled flask) with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture at 25-28°C on a rotary shaker at 150-200 rpm for 10-14 days. Monitor the culture periodically for growth and secondary metabolite production (if an analytical method is available).

Protocol 2: Extraction of this compound

This protocol details the extraction of the target compound from the fermentation broth and mycelia.

Materials:

-

Fermentation culture from Protocol 1

-

Ethyl acetate (B1210297) (EtOAc)

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by vacuum filtration through a Buchner funnel.

-

Mycelial Extraction:

-

Homogenize the collected mycelia in a suitable volume of ethyl acetate.

-

Stir the mixture at room temperature for 4-6 hours.

-

Filter the mixture to remove the mycelial debris.

-

Repeat the extraction of the mycelia two more times with fresh ethyl acetate.

-

Combine the ethyl acetate extracts.

-

-

Broth Extraction:

-

Transfer the culture filtrate to a large separatory funnel.

-

Extract the filtrate three times with an equal volume of ethyl acetate.

-

Combine all ethyl acetate layers.

-

-

Drying and Concentration:

-

Combine the ethyl acetate extracts from the mycelia and broth.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Protocol 3: Purification of this compound

This protocol describes a multi-step purification process to isolate this compound from the crude extract.

Materials:

-

Crude extract from Protocol 2

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, acetonitrile (B52724), water)

-

Reverse-phase C18 silica gel for flash chromatography or preparative HPLC

-

HPLC system with a suitable detector (e.g., UV-Vis or PDA)

-

Fractions collector

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Load the dried extract onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect fractions and monitor their composition by thin-layer chromatography (TLC) or analytical HPLC.

-

Pool the fractions containing the compound of interest based on the analytical results.

-

-

Reverse-Phase Chromatography (Final Purification):

-

Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform purification using a reverse-phase C18 column on a preparative HPLC system.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 254 nm).

-

Collect the peak corresponding to this compound.

-

Concentrate the purified fraction under reduced pressure to obtain the pure compound.

-

Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.

-

Data Presentation

The following tables provide an example of how to present quantitative data from the extraction and purification process. Note: The values presented are hypothetical and for illustrative purposes only.

Table 2: Example Extraction and Purification Summary of this compound

| Step | Starting Material | Final Product | Yield (mg) | Purity (%) |

| Fermentation | 10 L Culture Broth | Crude Extract | 5,200 | ~5% |

| Silica Gel Column | 5.2 g Crude Extract | Enriched Fraction | 850 | ~40% |

| Preparative HPLC | 850 mg Enriched Fraction | Pure this compound | 210 | >98% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound production and isolation.

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound is not fully elucidated, related anthelmintic compounds from the paraherquamide (B22789) family are known to be antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. This antagonism leads to paralysis and subsequent expulsion of the parasite. The following diagram illustrates this hypothetical signaling pathway.

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols for the Quantification of 16-Keto Aspergillimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Keto Aspergillimide is a secondary metabolite produced by certain species of the Aspergillus genus. As with many fungal metabolites, its presence in various matrices may be of interest for research and development in areas such as natural product chemistry, toxicology, and pharmacology. Accurate and sensitive quantification of this compound is crucial for these studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective analytical technique. The primary method detailed is based on a validated procedure for the analysis of multiple fungal metabolites in complex matrices.[1]

Analytical Method: UHPLC-MS/MS

The recommended method for the quantification of this compound is a "dilute-and-shoot" UHPLC-MS/MS approach. This method minimizes sample preparation time and potential analyte loss, providing a rapid and efficient workflow for the analysis of a large number of samples.

Instrumentation and Materials

-

UHPLC System: An Agilent 1290 Infinity UHPLC system or equivalent, capable of generating high pressures and precise gradients.

-

Mass Spectrometer: An Agilent 6460 Triple Quadrupole mass spectrometer or a comparable instrument equipped with an electrospray ionization (ESI) source.

-

Analytical Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition (150 × 2.1 mm, 1.8 µm) or a similar reversed-phase column.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Acetic Acid (analytical grade), Ammonium (B1175870) Acetate (B1210297).

-

Reagents: this compound analytical standard.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is designed for the extraction of this compound from solid matrices such as nuts, grains, or fungal cultures.

-

Homogenization: Thoroughly homogenize the sample to ensure a representative portion is taken for analysis.

-

Weighing: Accurately weigh 5.00 ± 0.01 g of the ground sample into a 50-mL polypropylene (B1209903) tube.

-

Extraction Solvent Preparation: Prepare the extraction solvent consisting of acetonitrile/water/acetic acid in a ratio of 79:20:1 (v/v/v).

-

Extraction:

-

Add 20 mL of the extraction solvent to the sample tube.

-

Place the tube on a rotary shaker and extract for 90 minutes at room temperature.[1]

-

-

Settling: Allow the solid residue to settle for a few minutes after extraction.

-

Dilution:

-

Transfer an aliquot of the raw extract into a clean HPLC vial.

-

Dilute the extract with an equal volume of a diluent solution (acetonitrile/water/acetic acid, 20:79:1, v/v/v).[1] This results in a total dilution factor of 8.

-

-

Filtration (Optional but Recommended): If the diluted extract contains particulate matter, filter it through a 0.22 µm syringe filter before injection to protect the UHPLC system.

-

Injection: The sample is now ready for injection into the UHPLC-MS/MS system.

Protocol 2: UHPLC-MS/MS Analysis

The following are the instrumental parameters for the quantification of this compound.

UHPLC Parameters: [1]

| Parameter | Value |

| Column | ZORBAX Eclipse Plus C18 RRHD (150 × 2.1 mm, 1.8 µm) |

| Column Temperature | 25 °C |

| Mobile Phase A | Water with 5 mM ammonium acetate and 1% acetic acid |

| Mobile Phase B | Methanol with 5 mM ammonium acetate and 1% acetic acid |

| Flow Rate | 250 µL/min |

| Injection Volume | 5 µL |

| Gradient Elution | A flattened gradient adapted from the original method to enhance separation. |

Mass Spectrometry Parameters: [1]

The analysis is performed in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion ([M+H]+) | m/z 374 |

| Product Ion (Quantifier) | m/z 185 |

| Product Ion (Qualifier) 1 | m/z 313 |

| Product Ion (Qualifier) 2 | m/z 315 |

| Retention Time | Approximately 13.1 minutes |

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound using the described UHPLC-MS/MS method. While specific validation data such as LOD and LOQ for this compound are not explicitly detailed in the primary source, the overall method performance is provided. The method was validated for 65 analytes, with apparent recoveries for about half of the analyte-matrix combinations falling between 80% and 120%.[1]

| Analyte | Retention Time (min) | Precursor Ion ([M+H]+) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| This compound | 13.1 | 374 | 185 | 313 / 315 |

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.

Caption: Workflow for this compound analysis.